Cas no 2172469-04-2 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid)

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid
- 2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid
- 2172469-04-2
- EN300-1491448
-
- Inchi: 1S/C24H26N2O7/c27-21(28)14-33-26-22(29)24(9-11-31-12-10-24)15-25-23(30)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)(H,26,29)(H,27,28)
- InChI Key: DUXMTWMJJRRLNF-UHFFFAOYSA-N
- SMILES: O1CCC(C(NOCC(=O)O)=O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
Computed Properties
- Exact Mass: 454.17400117g/mol
- Monoisotopic Mass: 454.17400117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 123Ų
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491448-0.5g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1491448-10.0g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1491448-2.5g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1491448-500mg |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491448-5000mg |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491448-0.05g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1491448-0.1g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491448-100mg |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491448-1.0g |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1491448-1000mg |
2-[({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}formamido)oxy]acetic acid |
2172469-04-2 | 1000mg |
$3368.0 | 2023-09-28 |
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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3. Book reviews
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid
Introduction to 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid (CAS No. 2172469-04-2)
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid (CAS No. 2172469-04-2) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) and oxan, which are widely used in peptide synthesis and organic synthesis, respectively. The compound's structure includes a Fmoc protecting group, an oxan ring, and an amino acid moiety, making it a versatile building block for various chemical and biological applications.
The Fmoc protecting group is a crucial component of this compound. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under mild basic conditions. The Fmoc group helps to prevent unwanted side reactions during the synthesis process, ensuring the purity and integrity of the final product. This makes 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid an ideal candidate for the synthesis of complex peptides and proteins.
The oxan ring, also known as tetrahydrofuran, is another key structural element of this compound. Oxan rings are often used in organic synthesis to introduce cyclic structures into molecules, which can enhance their stability and bioavailability. In the context of 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid, the oxan ring provides a rigid framework that can influence the conformational properties of the molecule, potentially affecting its biological activity.
The formamido functionality in this compound is derived from an amide bond, which is a common functional group in bioactive molecules. Amide bonds are known for their stability and ability to form hydrogen bonds, which are crucial for the recognition and binding of biomolecules. The presence of this formamido group in 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid suggests that it may have significant interactions with biological targets, such as enzymes or receptors.
The oxyacetic acid moiety at the end of the molecule adds another layer of complexity to its structure. Oxyacetic acid is a carboxylic acid derivative that can participate in various chemical reactions, including esterification and amidation. In biological systems, carboxylic acids can play important roles in metabolism, signaling pathways, and drug action. The presence of this functional group in 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid may contribute to its potential as a therapeutic agent or as a tool for studying biological processes.
Recent research has highlighted the potential applications of 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)oxyacetic acid in various areas of medicinal chemistry. For instance, studies have shown that compounds with similar structures can exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is the inhibition of proteases, which are key targets in the treatment of viral infections and cancer. The ability to design and synthesize compounds like 2-({4-{(Fmoc-amino)methyl}-tetrahydrofuran)-formamide)-oxyacetic acid with high specificity and potency makes them valuable tools for drug discovery.
In addition to its potential as a therapeutic agent, 2-{[4-(Fmoc-amino-methyl)-tetrahydrofuran]-formamide}-oxyacetic acid can also be used as a probe for studying protein-protein interactions and other biological processes. The Fmoc protecting group can be selectively removed under mild conditions, allowing for the introduction of other functional groups or labels that can be used for imaging or affinity purification techniques. This versatility makes it an attractive candidate for both basic research and applied biotechnology.
From a synthetic perspective, the preparation of 2-{[4-(Fmoc-amino-methyl)-tetrahydrofuran]-formamide}-oxyacetic acid involves several steps that require careful optimization to ensure high yields and purity. The synthesis typically begins with the protection of an amino group using Fmoc chloride, followed by ring formation to introduce the oxan ring. Subsequent steps involve functionalization to introduce the formamido and oxyacetic acid moieties. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve the efficiency and scalability of these reactions.
In conclusion, 2-{[4-(Fmoc-amino-methyl)-tetrahydrofuran]-formamide}-oxyacetic acid (CAS No. 2172469-04-2) is a multifunctional compound with significant potential in both research and application contexts. Its unique combination of structural elements makes it a valuable tool for peptide synthesis, enzyme inhibition studies, and drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.
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